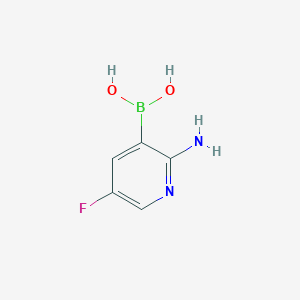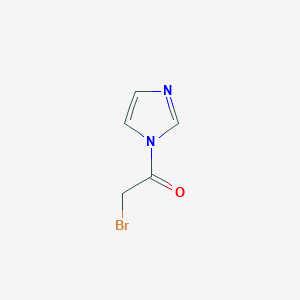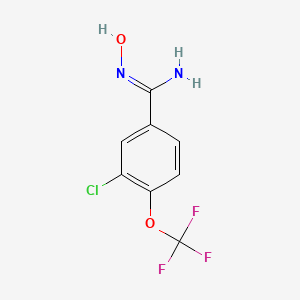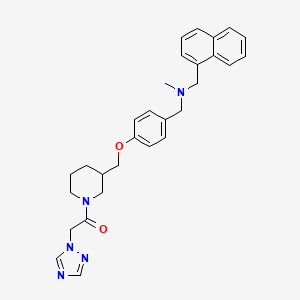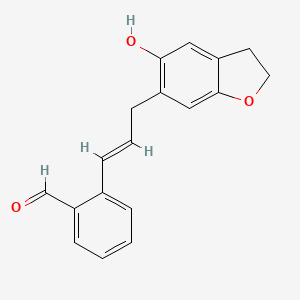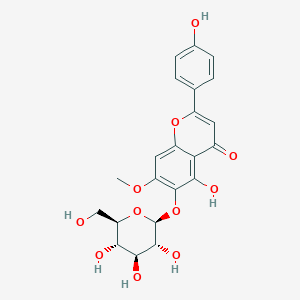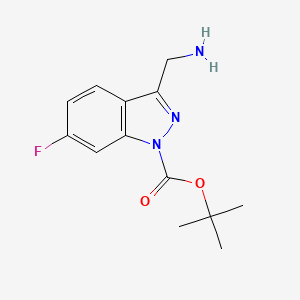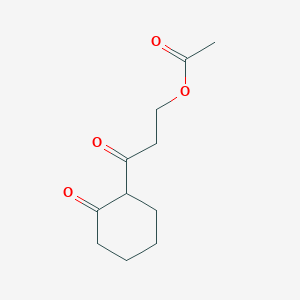
Tert-butyl 2,4,5-trichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2,4,5-trichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to the benzoate ring, which is further substituted with three chlorine atoms at the 2, 4, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,4,5-trichlorobenzoate typically involves the esterification of 2,4,5-trichlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
Tert-butyl 2,4,5-trichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2,4,5-trichlorobenzoic acid and tert-butyl alcohol.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.
Hydrolysis: The major products are 2,4,5-trichlorobenzoic acid and tert-butyl alcohol.
Reduction: The products vary based on the reducing agent and reaction conditions.
科学的研究の応用
Tert-butyl 2,4,5-trichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of tert-butyl 2,4,5-trichlorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity.
類似化合物との比較
Similar Compounds
- Tert-butyl 2,4-dichlorobenzoate
- Tert-butyl 2,5-dichlorobenzoate
- Tert-butyl 3,4,5-trichlorobenzoate
Uniqueness
Tert-butyl 2,4,5-trichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This distinct arrangement can result in different chemical and biological properties compared to its analogs.
特性
分子式 |
C11H11Cl3O2 |
|---|---|
分子量 |
281.6 g/mol |
IUPAC名 |
tert-butyl 2,4,5-trichlorobenzoate |
InChI |
InChI=1S/C11H11Cl3O2/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5H,1-3H3 |
InChIキー |
LKERVPRLHBTTHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)
